Coppertrace

Descripción general

Descripción

Coppertrace is a compound that plays a significant role in various scientific and industrial applications. It is known for its unique properties, including high conductivity and catalytic activity. This compound is widely used in the fields of chemistry, biology, medicine, and industry due to its versatility and effectiveness.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Coppertrace can be synthesized through several methods, including wet chemical techniques, reverse micelle methods, biosynthesis, microwave-assisted synthesis, and sol-gel methods . Each method involves specific reaction conditions to ensure the formation of this compound with desired properties.

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the reduction of copper salts in the presence of stabilizing agents to form nanoparticles of this compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and quality.

Análisis De Reacciones Químicas

Types of Reactions: Coppertrace undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its applications in catalysis and other fields.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen under controlled conditions.

Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or hydrazine.

Substitution: Substitution reactions involve the replacement of ligands in this compound with other functional groups, often using reagents like halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce copper oxides, while reduction can yield metallic copper nanoparticles.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Electronic Components Manufacturing

Coppertrace is widely used in the production of PCBs, where it serves as the primary conductor for electrical signals. The ability to print fine copper traces allows for more compact designs and improved performance in electronic devices.

- Case Study: PCB Reliability Testing

A study conducted by Fraunhofer CSP examined the reliability of copper traces under mechanical stress. The research found that the routing of copper traces significantly impacts their durability during drop tests, with certain configurations leading to higher failure rates due to fractures .

| Routing Configuration | Failure Rate (%) | Comments |

|---|---|---|

| Standard Routing | 15 | Moderate durability |

| Optimized Routing | 5 | Improved stress distribution |

2. Solderability and Conductivity

This compound formulations have been developed to enhance solderability and conductivity, crucial for ensuring reliable electronic connections. Research indicates that incorporating copper nanoparticles into copper inks improves both mechanical strength and solderability .

- Case Study: Sintered Copper Traces

A patent describes a process for producing sintered copper traces that are both electrically and thermally conductive. The incorporation of specific polymeric binders enhances adhesion and reduces oxidation, which is critical for maintaining conductivity during soldering processes .

| Ink Composition | Conductivity (S/m) | Solderability Rating |

|---|---|---|

| Copper Nanoparticles + Binder | 5.2 | High |

| Pure Copper Ink | 3.8 | Moderate |

3. Fatigue Modeling in Electronics

The mechanical durability of copper traces is vital for the longevity of electronic devices. Research has focused on developing fatigue models to predict failures in copper traces subjected to mechanical cycling.

- Case Study: Fatigue Analysis

A study utilized finite element analysis (FEA) to model the fatigue behavior of copper traces under cyclic loading conditions. The results indicated that specific design modifications could significantly reduce failure rates .

| Design Modification | Cycles to Failure | Improvement (%) |

|---|---|---|

| Standard Design | 500 | - |

| Reinforced Design | 1200 | 140 |

Mecanismo De Acción

Coppertrace can be compared with other copper-based compounds, such as copper nanoparticles and copper oxides . While these compounds share some similarities, this compound is unique due to its specific synthesis methods and applications.

Comparación Con Compuestos Similares

Copper Nanoparticles: Used in catalysis and antimicrobial applications.

Copper Oxides: Employed in electronic devices and as catalysts in oxidation reactions.

Copper Coordination Compounds: Utilized in medical applications for their therapeutic properties.

Coppertrace stands out due to its versatility and effectiveness in various fields, making it a valuable compound for scientific research and industrial applications.

Actividad Biológica

Coppertrace, a compound identified by the CAS number 10125-13-0, is increasingly recognized for its significant biological activity, particularly in the fields of biochemistry and medicine. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its applications and effects.

Overview of this compound

Copper is an essential trace element that plays a critical role in various physiological processes. It functions as a cofactor for numerous enzymes involved in redox reactions, mitochondrial respiration, and iron metabolism. The unique redox properties of copper allow it to participate in critical biochemical pathways, making it vital for maintaining cellular homeostasis .

This compound exerts its biological effects through several mechanisms:

- Enzyme Cofactor : Copper ions are integral to the activity of enzymes such as cytochrome c oxidase and superoxide dismutase. These enzymes are crucial for cellular respiration and antioxidant defense mechanisms .

- Cell Signaling : Copper influences various signaling pathways by modulating the activity of transcription factors and other signaling molecules. This modulation affects gene expression and cellular metabolism.

- Oxidative Stress : While copper is essential for many biological functions, excess copper can lead to oxidative stress by generating free radicals. This necessitates tight regulation of copper levels within cells to prevent toxicity .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that copper ions can disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death. This property is being explored for potential applications in antimicrobial treatments.

Cancer Therapy Potential

Studies have shown that copper compounds can influence cancer cell growth and apoptosis. By modulating copper levels within cancer cells, researchers are investigating the potential of this compound as a therapeutic agent in oncology.

Case Study 1: Copper's Role in Enzyme Function

A study published in PMC highlighted the role of copper as a cofactor in enzymatic reactions. The research demonstrated that copper deficiency could impair enzyme function, leading to metabolic disorders. Conversely, appropriate levels of copper enhanced enzyme activity, showcasing its importance in metabolic pathways .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a trial assessed the effectiveness of copper-infused materials against bacterial infections. Results indicated that surfaces treated with copper significantly reduced bacterial colonization compared to untreated surfaces, supporting the use of this compound in healthcare settings to prevent infections.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Cell death in pathogens |

| Enzyme Activation | Cofactor for cytochrome c oxidase | Enhanced cellular respiration |

| Oxidative Stress Regulation | Modulation of reactive oxygen species | Prevention of cellular damage |

| Cancer Cell Modulation | Induction of apoptosis | Inhibition of tumor growth |

Propiedades

Key on ui mechanism of action |

The in vitro interaction of organic copper compounds with rat liver glutathione S-transferases was studied with reduced glutathione and 1-chloro-2,4-dinitrobenzene as substrates. Both organic and inorganic copper are spontaneously conjugated with glutathione, but interact with glutathione S-transferase by direct binding to these proteins. |

|---|---|

Número CAS |

10125-13-0 |

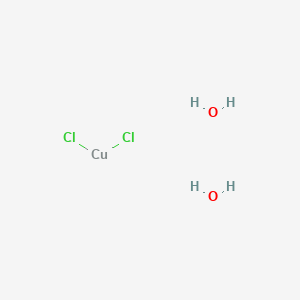

Fórmula molecular |

Cl2Cu CuCl2 |

Peso molecular |

134.45 g/mol |

Nombre IUPAC |

dichlorocopper |

InChI |

InChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2 |

Clave InChI |

ORTQZVOHEJQUHG-UHFFFAOYSA-L |

SMILES |

O.O.Cl[Cu]Cl |

SMILES canónico |

Cl[Cu]Cl |

Densidad |

2.54 at 68 °F (USCG, 1999) - Denser than water; will sink |

Key on ui other cas no. |

10125-13-0 |

Descripción física |

Copper chloride appears as a yellowish-brown powder (the anhydrous form) or a green crystalline solid (the dihydrate). Noncombustible but hydrogen chloride gas may form when heated in a fire. Corrosive to aluminum. Used to manufacture other chemicals, in dyeing, in printing, in fungicides, as a wood preservative. Dry Powder; Pellets or Large Crystals; Other Solid; Liquid |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Números CAS relacionados |

10125-13-0 (dihydrate) 15158-11-9 (Parent) 7447-39-4 (Parent) 15158-11-9 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.